molecular formula C21H33N3O B4285392 4-[(4-tert-butylphenyl)methyl]-N-cyclopentylpiperazine-1-carboxamide

4-[(4-tert-butylphenyl)methyl]-N-cyclopentylpiperazine-1-carboxamide

Cat. No.: B4285392
M. Wt: 343.5 g/mol
InChI Key: RSTXFGNEEZWTLN-UHFFFAOYSA-N
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Description

4-[(4-tert-butylphenyl)methyl]-N-cyclopentylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a tert-butylbenzyl group and a cyclopentyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-tert-butylphenyl)methyl]-N-cyclopentylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the alkylation of piperazine with 4-tert-butylbenzyl bromide under basic conditions to form the N-(4-tert-butylbenzyl)piperazine intermediate. This intermediate is then reacted with cyclopentyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products.

Chemical Reactions Analysis

Types of Reactions

4-[(4-tert-butylphenyl)methyl]-N-cyclopentylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-[(4-tert-butylphenyl)methyl]-N-cyclopentylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-tert-butylphenyl)methyl]-N-cyclopentylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzyl alcohol
  • 4-tert-Butylbenzyl chloride
  • 4-tert-Butylbenzyl bromide

Uniqueness

4-[(4-tert-butylphenyl)methyl]-N-cyclopentylpiperazine-1-carboxamide stands out due to its unique combination of a piperazine ring, a tert-butylbenzyl group, and a cyclopentyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methyl]-N-cyclopentylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-21(2,3)18-10-8-17(9-11-18)16-23-12-14-24(15-13-23)20(25)22-19-6-4-5-7-19/h8-11,19H,4-7,12-16H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTXFGNEEZWTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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